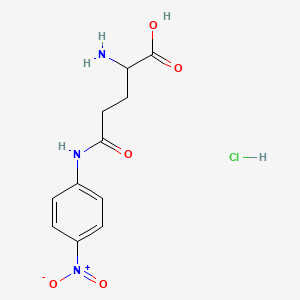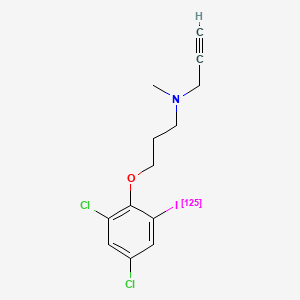
γ-谷氨酰转肽酶底物盐酸盐
描述
科学研究应用
γ-谷氨酰-对硝基苯胺盐酸盐由于其抑制氨基酸转运蛋白的能力而被广泛用于科学研究。它的一些应用包括:
癌症研究: 用于研究谷氨酰胺转运在癌细胞代谢和增殖中的作用
细胞生物学: 用于研究氨基酸转运的机制及其在各种细胞类型中的调控
作用机制
γ-谷氨酰-对硝基苯胺盐酸盐通过抑制谷氨酰胺转运蛋白 ASCT2 发挥作用。这种抑制减少了谷氨酰胺和其他氨基酸的摄取,导致细胞活力和增殖下降。 该化合物还通过降低细胞内必需氨基酸的水平影响 mTORC1 通路的活性 .
类似化合物:
- L-γ-谷氨酰-对硝基苯胺水合物
- N-谷氨酰-L-苯丙氨酸对硝基苯胺
- L-亮氨酸-对硝基苯胺
比较: γ-谷氨酰-对硝基苯胺盐酸盐因其对 ASCT2 的特异性抑制及其诱导某些癌细胞系凋亡的能力而独一无二。 其他类似化合物可能会抑制不同的转运蛋白,或者具有不同程度的特异性和效力 .
生化分析
Biochemical Properties
GPNA hydrochloride interacts with several enzymes and proteins. It is a substrate for the enzyme γ-glutamyltransferase (GGT) . It also inhibits the glutamine transporter ASCT2 . Additionally, it can inhibit Na±dependent carriers, such as the SNAT family (SNAT1/2/4/5), and the Na±independent leucine transporters LAT1/2 .
Cellular Effects
GPNA hydrochloride has been shown to reversibly induce apoptosis in A549 cells . This suggests that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of GPNA hydrochloride involves its interaction with various biomolecules. It acts as a substrate for the enzyme γ-glutamyltransferase (GGT), and inhibits the glutamine transporter ASCT2 . These interactions can lead to changes in gene expression and enzyme activity.
Metabolic Pathways
GPNA hydrochloride is involved in the glutamine metabolic pathway due to its inhibition of the glutamine transporter ASCT2
准备方法
合成路线和反应条件: γ-谷氨酰-对硝基苯胺盐酸盐的合成涉及在偶联剂(如二环己基碳二亚胺 (DCC))存在下,L-谷氨酸与对硝基苯胺反应。反应通常在惰性气氛下,在二甲基甲酰胺 (DMF) 等有机溶剂中进行。 然后通过重结晶或色谱法纯化产物 .
工业生产方法: γ-谷氨酰-对硝基苯胺盐酸盐的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 产物通常从盐酸水溶液中结晶得到盐酸盐 .
化学反应分析
反应类型: γ-谷氨酰-对硝基苯胺盐酸盐经历了几种类型的化学反应,包括:
水解: 由 γ-谷氨酰转肽酶催化,导致释放对硝基苯胺。
常用试剂和条件:
水解: 需要 γ-谷氨酰转肽酶的存在,并在生理条件下发生。
主要产物:
水解: 生成对硝基苯胺和 L-谷氨酸
相似化合物的比较
- L-γ-Glutamyl-p-nitroanilide hydrate
- N-Glutaryl-L-phenylalanine p-nitroanilide
- L-Leucine-p-nitroanilide
Comparison: GPNA hydrochloride is unique due to its specific inhibition of ASCT2 and its ability to induce apoptosis in certain cancer cell lines. Other similar compounds may inhibit different transporters or have varying degrees of specificity and potency .
属性
IUPAC Name |
(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEVFSFTVARWQX-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044714 | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67953-08-6 | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)







